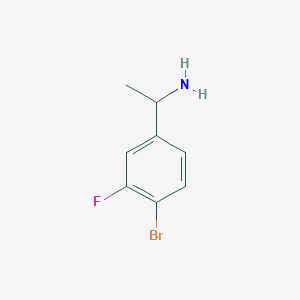
1-(4-Bromo-3-fluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrFN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine typically involves the bromination and fluorination of phenylethylamine derivatives. One common method includes the reaction of 4-bromo-3-fluoroacetophenone with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Bromo-3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorobenzophenone.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted phenylethylamine derivatives with different functional groups.
科学的研究の応用
1-(4-Bromo-3-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)ethan-1-amine
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
- 1-(4-Bromo-3-chlorophenyl)ethan-1-amine
Uniqueness
1-(4-Bromo-3-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
生物活性
1-(4-Bromo-3-fluorophenyl)ethan-1-amine, also known by its chemical formula C8H9BrF, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C8H9BrF
- Molecular Weight: 203.06 g/mol
- CAS Number: 1270343-17-3
The presence of halogen substituents (bromo and fluoro) enhances the lipophilicity and stability of the compound, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The mechanisms include:
- Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity. The electron-withdrawing nature of the bromo and fluoro groups can enhance binding affinity.
- Inhibition of Enzymatic Activity: It has been suggested that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl amines can effectively inhibit bacterial growth, suggesting a potential application in developing new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 2-Fluoroaniline derivatives | Antibacterial against E. coli |
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. A study on structurally related compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could reveal similar activities.
Case Study 1: Synthesis and Evaluation of Biological Activity
A study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that modifications to the amine group significantly influenced both toxicity and efficacy against cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that the introduction of electron-withdrawing groups like bromine and fluorine enhanced the anticancer activity by promoting better interaction with DNA targets. This highlights the importance of substituent choice in optimizing therapeutic efficacy.
特性
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













